1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C12H14BrN3O. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a bromophenoxy group attached to a pyrazole ring, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the 4-bromophenoxy intermediate.
Pyrazole Ring Formation: The intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.
Methylation: The pyrazole ring is methylated at the 3 and 5 positions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substituted Pyrazoles: Formed through substitution reactions.
Oxides and Amines: Resulting from oxidation and reduction reactions.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The bromophenoxy group allows for strong binding to target proteins, while the pyrazole ring facilitates interactions with enzyme active sites. This compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
- 1-[(4-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
- 1-[(4-Methylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Uniqueness
1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is unique due to the presence of the bromine atom, which enhances its reactivity and binding affinity compared to its chloro, fluoro, and methyl analogs. This makes it a valuable compound for specific applications where higher reactivity is required.
Properties
IUPAC Name |
1-[(4-bromophenoxy)methyl]-3,5-dimethylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O.ClH/c1-8-12(14)9(2)16(15-8)7-17-11-5-3-10(13)4-6-11;/h3-6H,7,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSRLROTTBRILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC2=CC=C(C=C2)Br)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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